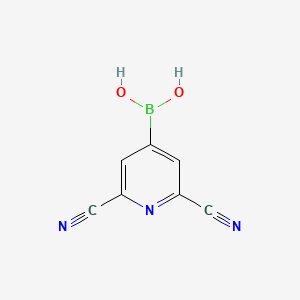

2,6-Dicyanopyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dicyanopyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H4BN3O2

Mechanism of Action

Target of Action

The primary target of 2,6-Dicyanopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial in various chemical synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which may suggest good bioavailability.

Result of Action

The result of the action of this compound is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable and environmentally benign . .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols, which are found in many biological molecules such as carbohydrates and glycoproteins .

Molecular Mechanism

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic synthesis . This reaction involves the transmetalation of a boron atom from the boronic acid to a metal catalyst, forming a new carbon-carbon bond .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyanopyridine-4-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyanopyridine-4-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives of the original compound.

Substitution: Various aryl or vinyl derivatives depending on the halide used in the reaction.

Scientific Research Applications

2,6-Dicyanopyridine-4-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

2,6-Dicyanopyridine: Lacks the boronic acid group but shares the pyridine and nitrile functionalities.

4-Boronic acid pyridine: Contains the boronic acid group but lacks the nitrile groups.

Uniqueness: 2,6-Dicyanopyridine-4-boronic acid is unique due to the presence of both nitrile and boronic acid groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Biological Activity

2,6-Dicyanopyridine-4-boronic acid (DCB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCB has the molecular formula C7H4BN3O2 and features a pyridine ring substituted with two cyano groups and a boronic acid group. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BN3O2 |

| Molecular Weight | 163.03 g/mol |

| Solubility | Soluble in DMSO |

| pKa | 8.6 |

Anticancer Activity

DCB has shown promising anticancer properties across various studies. It acts primarily as an inhibitor of proteasome activity, which is crucial for protein degradation in cancer cells.

- Mechanism of Action : DCB inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and cell cycle arrest at the G2/M phase. For instance, in studies involving U266 cells, DCB exhibited an IC50 value of approximately 1.45 µM, indicating potent antiproliferative effects .

Case Study : A recent study demonstrated that DCB derivatives exhibited significant growth inhibition in multiple cancer cell lines, suggesting that structural modifications could enhance efficacy .

Antiviral Activity

DCB also displays antiviral properties, particularly against HIV. It functions as a competitive inhibitor of HIV-1 protease, with a binding affinity significantly greater than that of existing antiviral agents like darunavir.

- Binding Affinity : The Ki value for DCB was reported at 0.5 pM compared to darunavir's Ki of 10 pM . This suggests that DCB could serve as a lead compound for developing more effective antiviral therapies.

Antibacterial Activity

Research indicates that DCB can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The compound's structural features allow it to interact effectively with bacterial proteins.

- Inhibition Mechanism : DCB has been shown to inhibit dihydrodipicolinate synthase (DHDPS), an essential enzyme in the lysine biosynthesis pathway in bacteria. Studies have reported IC50 values in the micromolar range against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DCB indicates favorable absorption and distribution characteristics. However, further studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

Properties

IUPAC Name |

(2,6-dicyanopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZLTWHPZZRADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)C#N)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.